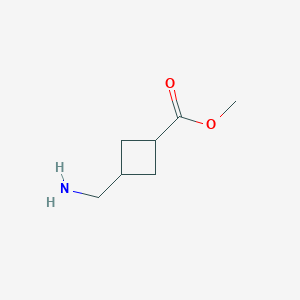

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate

説明

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate (CAS: 1631027-18-3) is a small organic molecule with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It features a cyclobutane ring substituted with an aminomethyl group at position 3 and a methyl ester at position 1. This compound is recognized as a versatile scaffold in medicinal chemistry and organic synthesis, enabling the development of bioactive molecules or intermediates due to its rigid cyclobutane core and functionalizable amine and ester groups .

Key properties include:

特性

IUPAC Name |

methyl 3-(aminomethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPQUZNQTHTYJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with formaldehyde and ammonium chloride, followed by esterification with methanol. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields .

Industrial Production Methods

Industrial production of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .

化学反応の分析

Types of Reactions

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of substituted cyclobutane derivatives .

科学的研究の応用

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Methyl 3-(aminomethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

類似化合物との比較

Structural and Functional Differences

- Ring Size and Conformation: The cyclobutane ring in the target compound imposes high ring strain and restricted conformational flexibility compared to the cyclopentane analog . This strain enhances reactivity in ring-opening or functionalization reactions. Methyl 3-methylenecyclobutane-1-carboxylate (C₇H₁₀O₂) lacks the aminomethyl group but includes a methylene moiety, enabling participation in photochemical [2+2] cycloadditions for natural product synthesis .

- Functional Groups: The aminomethyl group in the target compound provides a site for hydrogen bonding and derivatization (e.g., amide coupling), contrasting with the methoxy or trifluoromethyl groups in analogs, which alter electronic properties and solubility . The hydrochloride salt of Methyl 1-amino-3-methoxycyclobutane-1-carboxylate enhances crystallinity and stability, making it suitable for pharmaceutical formulations .

生物活性

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate is a cyclobutane derivative characterized by an aminomethyl group and a carboxylate ester functional group. Its molecular formula is C₇H₁₃NO₂, and its unique structure suggests potential interactions with biological macromolecules, influencing various biochemical pathways.

Structural Properties

The compound features:

- Cyclobutane ring : A four-membered carbon ring that contributes to the compound's rigidity.

- Aminomethyl group : This functional group can engage in hydrogen bonding and ionic interactions, which may enhance its biological activity.

- Carboxylate ester : This group is known for its reactivity and potential to participate in enzymatic reactions.

Methyl 3-(aminomethyl)cyclobutane-1-carboxylate may act as a ligand, modulating the activity of enzymes or receptors. The specific pathways and targets involved are still under investigation but are crucial for understanding its therapeutic potential. The aminomethyl group is particularly significant for forming hydrogen bonds, which can affect enzyme kinetics and receptor binding affinities.

Interaction with Biological Macromolecules

Research indicates that methyl 3-(aminomethyl)cyclobutane-1-carboxylate may interact with:

- Enzymes : Preliminary studies suggest it could influence enzyme activity, although specific targets remain to be identified.

- Receptors : Its structural features may allow it to bind to various receptors, potentially altering signaling pathways.

Therapeutic Potential

While comprehensive biological evaluations are ongoing, initial findings suggest possible therapeutic applications. The compound's unique structure may allow it to serve as a precursor in drug development or as a lead compound in medicinal chemistry.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Potential Applications |

|---|---|---|

| Methyl 3-oxocyclobutanecarboxylate | Contains a ketone group instead of an aminomethyl group | Intermediate in organic synthesis |

| Methyl 1-aminocyclobutanecarboxylate | Amino group attached to a different carbon | Varied biological interactions |

| Methyl 3-(hydroxymethyl)cyclobutane-1-carboxylate | Hydroxymethyl group providing different reactivity | Potentially different biochemical roles |

Case Study 1: Enzyme Interaction

A study focused on the interaction of methyl 3-(aminomethyl)cyclobutane-1-carboxylate with specific enzymes revealed:

- Binding Affinity : The compound demonstrated moderate binding affinity towards certain enzymes, suggesting potential for enzyme inhibition or activation.

- Mechanistic Insights : Further investigation into the kinetic parameters indicated that the compound could alter reaction rates, highlighting its role as a modulator in enzymatic processes.

Case Study 2: Receptor Binding

Another research effort explored the binding characteristics of this compound with various receptors:

- Receptor Types : Binding studies included G-protein coupled receptors (GPCRs) and nuclear receptors.

- Results : Preliminary data indicated that methyl 3-(aminomethyl)cyclobutane-1-carboxylate could effectively compete with known ligands, suggesting it might have agonistic or antagonistic properties depending on the receptor type.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。